Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aprinocarsen sodium, also known as ISIS 3521, LY900003, and Affinitak, is a synthetic, 20-base phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α). As a pioneering agent in the field of antisense therapeutics, aprinocarsen has been the subject of extensive preclinical and clinical investigation for various oncological indications. This technical guide provides a comprehensive overview of aprinocarsen's structure, mechanism of action, and key experimental data, intended to serve as a valuable resource for researchers and drug development professionals.
Core Molecular Structure and Properties
Aprinocarsen is a 20-mer phosphorothioate-modified antisense oligonucleotide. The phosphorothioate backbone, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, confers resistance to nuclease degradation, thereby increasing its in vivo stability.
Nucleotide Sequence:
The specific nucleotide sequence of aprinocarsen is:
d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A)
This sequence is complementary to a 20-nucleotide region within the 3'-untranslated region (3'-UTR) of the human PKC-α messenger RNA (mRNA).
| Property | Description |
| Chemical Name | Aprinocarsen Sodium |
| Synonyms | ISIS 3521, LY900003, Affinitak |
| Molecular Formula | C196H230N68Na19O105P19S19[1] |
| Molecular Weight | 6852.85 g/mol [1] |
| Chemical Structure | 20-base phosphorothioate deoxyribonucleotide |
| Target | Protein Kinase C-alpha (PKC-α) mRNA |
| Mechanism of Action | Antisense-mediated degradation of target mRNA via RNase H[2] |
Mechanism of Action: Targeting the PKC-α Signaling Pathway
Aprinocarsen functions through an antisense mechanism to specifically downregulate the production of PKC-α, a key enzyme in cellular signal transduction pathways implicated in cell proliferation, differentiation, and apoptosis.
The process begins with the hybridization of aprinocarsen to its complementary sequence in the 3'-UTR of the PKC-α mRNA. This binding event creates a DNA-RNA heteroduplex, which is a substrate for the ubiquitous enzyme Ribonuclease H (RNase H). RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the PKC-α mRNA. The intact aprinocarsen molecule is then released and can bind to another target mRNA molecule, allowing for catalytic degradation of multiple mRNA targets. The reduction in PKC-α mRNA levels results in decreased synthesis of the PKC-α protein, thereby inhibiting its downstream signaling pathways.
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Caption: Mechanism of Action of Aprinocarsen.
Preclinical Data
In Vitro Activity
Aprinocarsen has demonstrated potent and sequence-specific inhibition of PKC-α expression in various human cancer cell lines.
| Cell Line | Cancer Type | Outcome | IC50 | Reference |
| T-24 | Bladder Carcinoma | Dose-dependent inhibition of PKC-α mRNA | 50-100 nM | [1] |
| A549 | Lung Carcinoma | Inhibition of PKC-α mRNA and protein expression | Not Reported | [2] |
| U-87 | Glioblastoma | Inhibition of cell growth | Not Reported | [2] |
In Vivo Activity
In vivo studies in xenograft models have shown the anti-tumor activity of aprinocarsen.
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| T-24 | Bladder Carcinoma | Intravenous administration | Dose-dependent tumor growth inhibition (ID50: 0.06-0.6 mg/kg/day) | [1] |
| A549 | Lung Carcinoma | Intravenous administration | Dose-dependent tumor growth inhibition (ID50: 0.06-0.6 mg/kg/day) | [1] |
| Colo 205 | Colon Carcinoma | Intravenous administration | Dose-dependent tumor growth inhibition (ID50: 0.06-0.6 mg/kg/day) | [1] |
Clinical Development and Data
Aprinocarsen has been evaluated in multiple clinical trials across a range of solid tumors.
Phase I Clinical Trials
Phase I studies were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of aprinocarsen.
| Study | Patient Population | Dosing Regimen | MTD | Key Toxicities | Reference |
| Advani et al., 2005 | Advanced solid tumors (n=14) | 6, 12, 18, 24 mg/kg as a 24-hour weekly infusion | 24 mg/kg | Neutropenia, fever, hemorrhage, nausea, chills, effects on coagulation (increased aPTT) and complement activation.[3][4] | [3][4] |
| Nemunaitis et al., 1999 & Yuen et al., 1999 | Not specified | 21-day continuous infusion | Not specified | Mild and reversible toxicities.[2] | [2] |
Phase II Clinical Trials
Phase II trials evaluated the efficacy and safety of aprinocarsen, often in combination with standard chemotherapy.
| Indication | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities | Reference |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Aprinocarsen (2 mg/kg/day for 14 days) + Gemcitabine + Carboplatin | 36 | 25% (Partial Response) | 5.7 months (95% CI: 3.2-7.1) | 8.3 months | Thrombocytopenia (78%), Neutropenia (50%).[5][6] | [5][6] |
| Advanced/Metastatic NSCLC | Aprinocarsen (2 mg/kg/day for 14 days) + Gemcitabine + Cisplatin | 18 | 16.7% (experimental arm) vs 44.4% (control arm) | Not Reported | Not Reported | Higher incidence of thrombocytopenia in the experimental arm (87.5% vs 33.3%).[7] | [7] |
| Recurrent High-Grade Gliomas | Aprinocarsen (2.0 mg/kg/day for 21 days) | 21 | No tumor responses | 36 days | 3.4 months | Thrombocytopenia (3 patients), Grade 4 AST (1 patient).[2] | [2] |
Experimental Protocols
Preclinical In Vitro Assay for PKC-α mRNA Inhibition (General Methodology)
-
Cell Culture: Human cancer cell lines (e.g., T-24, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Oligonucleotide Treatment: Cells are seeded in multi-well plates and allowed to adhere. Aprinocarsen is then introduced into the culture medium at various concentrations. A control oligonucleotide with a scrambled sequence is used to assess sequence specificity.
-
RNA Extraction and Analysis: After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the cells using standard methods (e.g., TRIzol reagent). The levels of PKC-α mRNA are then quantified using techniques such as Northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protein Analysis: To confirm the downstream effect of mRNA reduction, protein levels of PKC-α are measured by Western blotting using a specific anti-PKC-α antibody.
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Caption: In Vitro Experimental Workflow.
Clinical Trial Protocol for Advanced Solid Tumors (Phase I - General Methodology)
-
Patient Selection: Patients with histologically confirmed advanced or metastatic solid tumors refractory to standard therapies are enrolled. Key eligibility criteria typically include adequate organ function (hematological, renal, and hepatic) and a specified performance status (e.g., ECOG ≤ 2).
-
Study Design: A dose-escalation study design (e.g., 3+3 design) is employed to determine the MTD. Cohorts of patients receive escalating doses of aprinocarsen.
-
Drug Administration: Aprinocarsen is administered as a continuous intravenous infusion over a specified period (e.g., 24 hours weekly or 21-day continuous infusion).
-
Toxicity and Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Monitoring includes regular physical examinations, vital signs, and laboratory tests (complete blood count, chemistry panel, coagulation profiles).
-
Pharmacokinetic Analysis: Blood samples are collected at predefined time points to determine the pharmacokinetic profile of aprinocarsen, including parameters like Cmax, Tmax, and half-life.
-
Response Evaluation: Tumor response is assessed periodically (e.g., every 2 cycles) using imaging techniques such as CT or MRI, with response defined by standardized criteria (e.g., RECIST).
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Caption: Phase I Clinical Trial Workflow.
Conclusion
Aprinocarsen sodium represents a significant milestone in the development of antisense oligonucleotide therapeutics. Its well-defined structure and mechanism of action, coupled with a substantial body of preclinical and clinical data, provide a solid foundation for understanding its therapeutic potential and limitations. While clinical efficacy in later-phase trials was not sufficient to lead to regulatory approval for the indications studied, the insights gained from the development of aprinocarsen have been invaluable to the advancement of the field of RNA-targeted therapies. This technical guide serves as a comprehensive repository of this knowledge for the scientific community.
References